molecular formula C6H7ClN2O B12918309 2-Chloro-4,6-dimethylpyrimidin-5-ol CAS No. 89808-09-3

2-Chloro-4,6-dimethylpyrimidin-5-ol

Cat. No.: B12918309
CAS No.: 89808-09-3
M. Wt: 158.58 g/mol
InChI Key: ZMFHKOIHELTRSB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at specific positions on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-dimethylpyrimidin-5-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with hydroxide ions under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a hydroxyl group.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .

Mechanism of Action

The mechanism of action of 2-chloro-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptor 4 (FGFR4), which plays a role in cell proliferation and cancer progression . The inhibition of FGFR4 disrupts signaling pathways involved in tumor growth, making these derivatives potential candidates for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-4,6-dimethylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHKOIHELTRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521723
Record name 2-Chloro-4,6-dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-09-3
Record name 2-Chloro-4,6-dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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